2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride
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Overview
Description
2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C4H11ClFNO2S. It is known for its utility in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanol with sulfonyl fluoride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(CH3)2NCH2CH2OH+SO2F2→(CH3)2NCH2CH2SO2F+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative.
Scientific Research Applications
2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of drugs and therapeutic agents, particularly those targeting enzymes and receptors.
Chemical Biology: It is used in the study of biological systems and the development of bioactive molecules.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl fluoride group to nucleophilic targets, thereby modifying their chemical structure and activity. This mechanism is particularly useful in the inhibition of enzymes and the modification of proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)ethane-1-sulfonyl fluoride hydrochloride
- 2-(Ethylamino)ethane-1-sulfonyl fluoride hydrochloride
- 2-(Dimethylamino)ethane-1-sulfonyl chloride
Uniqueness
2-(Dimethylamino)ethane-1-sulfonyl fluoride hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a sulfonylating agent makes it valuable in various applications, particularly in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C4H11ClFNO2S |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-(dimethylamino)ethanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C4H10FNO2S.ClH/c1-6(2)3-4-9(5,7)8;/h3-4H2,1-2H3;1H |
InChI Key |
MURVABZVRXEZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCS(=O)(=O)F.Cl |
Origin of Product |
United States |
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